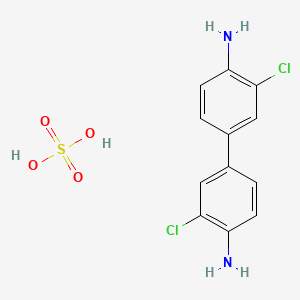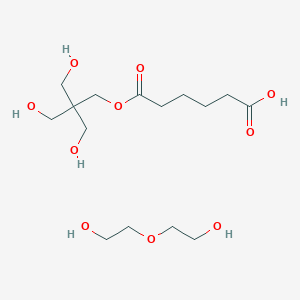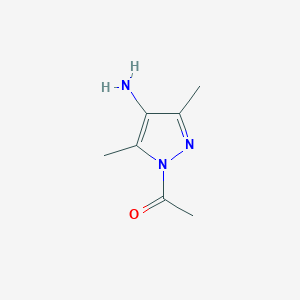
1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a heterocyclic compound featuring a pyrazole ring substituted with amino and ethanone groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone typically involves the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-amino-acetophenone in acetonitrile. The reaction is carried out at room temperature for several days, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific properties, such as thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone : This compound has a similar structure but includes a phenyl group, which can influence its reactivity and applications.
- 3,5-Dimethyl-1H-pyrazole : This is a simpler compound with only the pyrazole ring and methyl groups, lacking the ethanone and amino functionalities.
Uniqueness: 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is unique due to its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications. Its structure enables it to participate in various chemical reactions and interact with biological targets in ways that similar compounds may not.
Eigenschaften
CAS-Nummer |
872407-86-8 |
|---|---|
Molekularformel |
C7H11N3O |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
1-(4-amino-3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-4-7(8)5(2)10(9-4)6(3)11/h8H2,1-3H3 |
InChI-Schlüssel |
GPJJFVKGKLFVOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C(=O)C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one](/img/structure/B13800086.png)
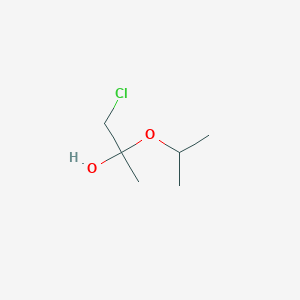
![2-hydroxybutanedioate;(3Z)-4-methyl-3-[(4-phenyldiazenylphenyl)hydrazinylidene]-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione](/img/structure/B13800110.png)
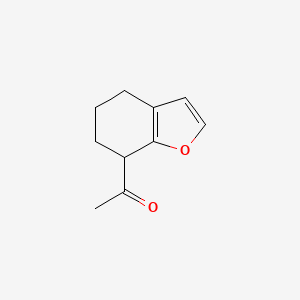
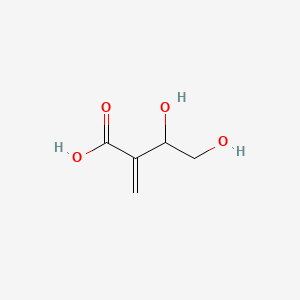
![5-Chloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13800115.png)

![1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine](/img/structure/B13800125.png)
![[(Dichloromethyl)sulfanyl]benzene](/img/structure/B13800147.png)
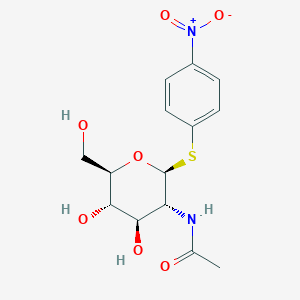
![5H-Indeno[5,6-D][1,2]oxazole](/img/structure/B13800158.png)
